4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxy and carboxamide functional groups. The reaction conditions may include:
Reagents: Starting materials such as piperazine, methylating agents, and carboxylating agents.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature and Pressure: Controlled temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carboxamide groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A parent compound with similar structural features.
N-Methylpiperazine: A derivative with one methyl group.
4-Hydroxy-2-methylpiperazine: A compound with similar functional groups.
Uniqueness
4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide is unique due to its specific combination of hydroxy, methyl, and carboxamide groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
6281-74-9 |
---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N,4-trimethyl-4-oxidopiperazin-4-ium-1-carboxamide |
InChI |
InChI=1S/C8H17N3O2/c1-9(2)8(12)10-4-6-11(3,13)7-5-10/h4-7H2,1-3H3 |
InChI Key |
AWIJYZXGPUQIGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CC[N+](CC1)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.